2,5-Dioxaspiro[3.5]nonan-8-amine
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Overview
Description
2,5-Dioxaspiro[3.5]nonan-8-amine: is a chemical compound with the molecular formula C9H17NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.5]nonan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable diol precursor with a nitrogen-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
2,5-Dioxaspiro[3.5]nonan-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in modulating the compound’s activity by affecting its three-dimensional conformation and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxaspiro[3.5]nonan-7-amine: Similar in structure but with the amine group at a different position.
N-ethyl-2,5-dioxaspiro[3.5]nonan-8-amine: An ethyl-substituted derivative with potentially different chemical and biological properties.
{2,5-dioxaspiro[3.5]nonan-8-yl}methanamine: Another derivative with a methanamine group.
Uniqueness
2,5-Dioxaspiro[3.5]nonan-8-amine is unique due to its specific spirocyclic structure and the position of the amine group.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-8-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-10-7(3-6)4-9-5-7/h6H,1-5,8H2 |
InChI Key |
LDWSWTHGLVXINS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1N)COC2 |
Origin of Product |
United States |
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